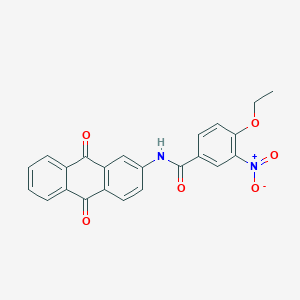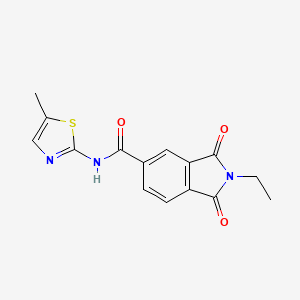![molecular formula C22H15ClN2O3 B5175157 N-[2-chloro-5-(1,3-dioxoisoindol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B5175157.png)
N-[2-chloro-5-(1,3-dioxoisoindol-2-yl)phenyl]-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-chloro-5-(1,3-dioxoisoindol-2-yl)phenyl]-2-phenylacetamide is an organic compound that features a complex structure with a chlorinated aromatic ring and an isoindoline-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(1,3-dioxoisoindol-2-yl)phenyl]-2-phenylacetamide typically involves the reaction of 2-chloro-5-nitrobenzoic acid with phthalic anhydride to form the intermediate 2-chloro-5-(1,3-dioxoisoindol-2-yl)benzoic acid. This intermediate is then reacted with phenylacetyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(1,3-dioxoisoindol-2-yl)phenyl]-2-phenylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorinated aromatic ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form amine derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
N-[2-chloro-5-(1,3-dioxoisoindol-2-yl)phenyl]-2-phenylacetamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: Used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: Employed in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(1,3-dioxoisoindol-2-yl)phenyl]-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and subsequent catalytic activity. This inhibition can lead to the disruption of critical cellular pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
- N-(1,3-dioxoisoindol-2-yl)thiophene-2-carboxamide
- N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
Uniqueness
N-[2-chloro-5-(1,3-dioxoisoindol-2-yl)phenyl]-2-phenylacetamide is unique due to its specific structural features, such as the chlorinated aromatic ring and the isoindoline-1,3-dione moiety. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Properties
IUPAC Name |
N-[2-chloro-5-(1,3-dioxoisoindol-2-yl)phenyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O3/c23-18-11-10-15(25-21(27)16-8-4-5-9-17(16)22(25)28)13-19(18)24-20(26)12-14-6-2-1-3-7-14/h1-11,13H,12H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQGBVMRMICLFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)N3C(=O)C4=CC=CC=C4C3=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5E)-1-(3,5-dimethylphenyl)-5-[3-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5175089.png)
![[(3S,4S)-3-[(1-benzylpiperidin-4-yl)methyl-methylamino]-4-hydroxypyrrolidin-1-yl]-cyclobutylmethanone](/img/structure/B5175097.png)
![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide](/img/structure/B5175107.png)
![5-[(2,4-dichlorobenzyl)thio]-3-phenyl-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B5175112.png)

![(5Z)-1-(4-bromo-2-methylphenyl)-5-[(1,2-dimethyl-1H-indol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B5175123.png)
![3-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]benzoic acid](/img/structure/B5175127.png)

![benzyl 6'-amino-5'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B5175137.png)
![3-{[{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}phenol](/img/structure/B5175145.png)
![N~2~-(2-fluorophenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5175146.png)
![N-[(1-{2-[4-(2-methoxyphenoxy)-1-piperidinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]-N-methyl-2-propanamine](/img/structure/B5175150.png)
![[4-[(Z)-[2-(4-bromophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] benzenesulfonate](/img/structure/B5175171.png)
![3-(2-chlorophenyl)-11-(thiophen-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5175177.png)
